molecular formula C13H10O3 B3050968 p-Anisyl-p-benzoquinone CAS No. 30100-35-7

p-Anisyl-p-benzoquinone

Cat. No.: B3050968
CAS No.: 30100-35-7
M. Wt: 214.22 g/mol
InChI Key: LMZUGHSRDZORTH-UHFFFAOYSA-N
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Description

p-Anisyl-p-benzoquinone: is an organic compound that belongs to the class of quinones. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is specifically a derivative of p-benzoquinone, where an anisyl group (methoxyphenyl) is attached to the quinone ring. This compound is known for its vibrant color and is used in various chemical applications.

Mechanism of Action

Target of Action

p-Anisyl-p-benzoquinone, like other quinones, is a class of natural and synthetic compounds that have several beneficial effects . Quinones are electron carriers playing a role in photosynthesis . They are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system .

Mode of Action

Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . The photoinduced chemical reaction of p-benzoquinone (PBQ) and tryptophan (Trp) was investigated in homogeneous solution using time-resolved electron paramagnetic resonance and laser flash photolysis techniques . The reaction mechanism was found to be electron transfer .

Biochemical Pathways

Studies in model microorganisms elucidated the details of CoQ biosynthesis and revealed the existence of multiprotein complexes composed of several enzymes that catalyze consecutive reactions in the CoQ pathways . Quinones represent a class of quinoid compounds that are widely distributed in nature .

Pharmacokinetics

Physiologically based pharmacokinetic (pbpk) modeling has been used to predict the pharmacokinetics of related compounds such as n-acetyl-p-benzoquinone imine (napqi), a metabolite of acetaminophen .

Result of Action

Quinones, by their antioxidant activity, improve general health conditions . Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds . Quinones have also toxicological effects through their presence as photoproducts from air pollutants .

Action Environment

The action of this compound, like other quinones, can be influenced by environmental factors. For example, quinones are found in a wide variety of plant families . The local environment can affect excited-state energy levels and deexcitation times of quinone anions .

Biochemical Analysis

Biochemical Properties

p-Anisyl-p-benzoquinone participates in biochemical reactions primarily through its redox properties. It can undergo reduction and oxidation, making it a versatile electron carrier. This compound interacts with several enzymes, including NAD(P)H:quinone oxidoreductases, which catalyze the reduction of this compound to its hydroquinone form. Additionally, this compound can form covalent bonds with thiol, amine, and hydroxyl groups in proteins, leading to modifications that can alter protein function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. For instance, this compound has been shown to inhibit the activity of protein tyrosine phosphatases, leading to enhanced phosphorylation of signaling proteins. This compound also affects gene expression by inducing oxidative stress, which can activate transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2). Furthermore, this compound impacts cellular metabolism by altering the redox state and affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo redox cycling, generating reactive oxygen species (ROS) in the process. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. This compound can also bind to specific biomolecules, such as enzymes, and inhibit their activity. For example, it can inhibit the activity of NAD(P)H:quinone oxidoreductases by forming covalent adducts with the enzyme’s active site. Additionally, this compound can modulate gene expression by activating oxidative stress-responsive transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and oxygen. Over time, the accumulation of degradation products can influence cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained oxidative stress, resulting in chronic cellular damage and altered cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Anisyl-p-benzoquinone can undergo further oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products:

    Oxidation Products: Various oxidized quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Halogenated or nitrated anisyl-benzoquinones.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the anisyl group, which imparts specific chemical properties such as increased stability and solubility in organic solvents. This makes it particularly useful in applications where these properties are desired.

Properties

IUPAC Name

2-(4-methoxyphenyl)cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-16-11-5-2-9(3-6-11)12-8-10(14)4-7-13(12)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZUGHSRDZORTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184190
Record name p-Anisyl-p-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30100-35-7
Record name 2-(4-Methoxyphenyl)-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30100-35-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Anisyl-p-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030100357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Anisyl-p-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-anisyl-p-benzoquinone
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Record name P-ANISYL-P-BENZOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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